![molecular formula C18H24N4S B5426287 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5426287.png)
1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound has been studied for its potential applications in scientific research due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in these pathways, leading to the suppression of tumor growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit cell proliferation and migration. In animal models, the compound has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane in lab experiments is its unique structure and properties. The compound has been shown to exhibit anti-cancer and neuroprotective activity, making it a promising candidate for further study. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is complex and may not be suitable for all researchers. Additionally, the compound may have limited solubility in certain solvents, which could affect its bioavailability and activity.
Future Directions
There are several future directions for the study of 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane. One area of interest is the optimization of the synthesis method to make it more efficient and accessible to researchers. Another direction is the identification of the specific signaling pathways that are affected by the compound, which could provide insight into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and human clinical trials, with the goal of developing it into a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane involves the reaction of 2-methylbenzylamine with 2-(methylthio)-5-pyrimidinylmethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been reported in literature and has been used by researchers to prepare the compound for scientific studies.
Scientific Research Applications
1-(2-methylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-1,4-diazepane has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer and neurological disorders. The compound has been shown to exhibit anti-cancer activity in vitro and in vivo, and has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
1-(2-methylphenyl)-4-[(2-methylsulfanylpyrimidin-5-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4S/c1-15-6-3-4-7-17(15)22-9-5-8-21(10-11-22)14-16-12-19-18(23-2)20-13-16/h3-4,6-7,12-13H,5,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKZYVQISUNOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCCN(CC2)CC3=CN=C(N=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

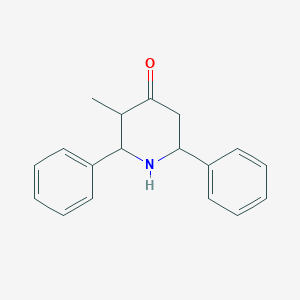
![1-[(1,3-benzodioxol-5-yloxy)acetyl]pyrrolidine](/img/structure/B5426216.png)
![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)
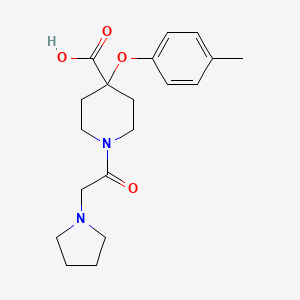
![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
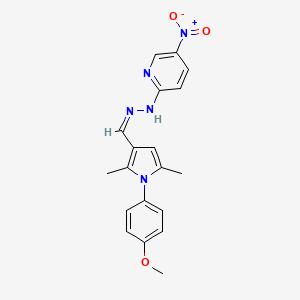
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5426261.png)
![[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5426263.png)
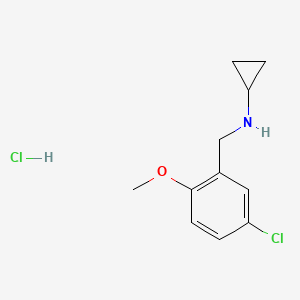
![4-[(3-methylbutanoyl)amino]-N-phenylbenzamide](/img/structure/B5426283.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B5426291.png)
![N'-benzyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}sulfamide](/img/structure/B5426292.png)
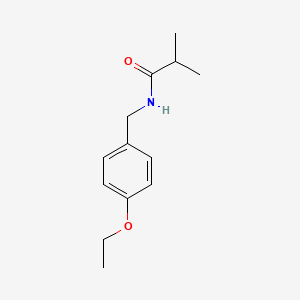
![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5426307.png)